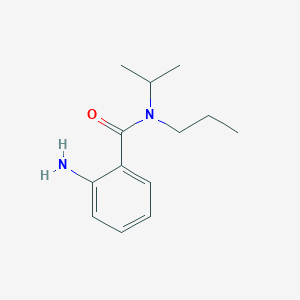

2-amino-N-(propan-2-yl)-N-propylbenzamide

Description

Properties

IUPAC Name |

2-amino-N-propan-2-yl-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-15(10(2)3)13(16)11-7-5-6-8-12(11)14/h5-8,10H,4,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINXZKTWMREOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(C)C)C(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-N-(propan-2-yl)-N-propylbenzamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Introduction

2-amino-N-(propan-2-yl)-N-propylbenzamide is a member of the N,N-disubstituted 2-aminobenzamide class of organic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1] The structure features a benzamide core with a primary amino group at the ortho (2-) position of the phenyl ring, and an amide nitrogen substituted with both an isopropyl and a propyl group. The presence of the 2-amino group, in conjunction with the tertiary amide, imparts specific chemical reactivity and conformational characteristics to the molecule, making it a valuable intermediate for the synthesis of various heterocyclic systems.

This guide provides a detailed overview of the known and predicted chemical properties of 2-amino-N-(propan-2-yl)-N-propylbenzamide, including its synthesis, spectroscopic profile, and chemical reactivity, to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

While extensive experimental data for 2-amino-N-(propan-2-yl)-N-propylbenzamide is not widely available in peer-reviewed literature, its core physicochemical properties can be defined or reliably predicted based on its structure and data from analogous compounds such as 2-amino-N-propylbenzamide.

| Property | Value / Prediction | Source / Basis |

| Molecular Formula | C₁₃H₂₀N₂O | - |

| Molecular Weight | 220.31 g/mol | - |

| CAS Number | 1094866-20-2 | [2] |

| Appearance | Predicted to be a solid at room temperature. | Based on related compounds like 2-amino-N-propylbenzamide which is a solid. |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and acetone. | Inferred from structurally similar N-substituted benzamides which are generally hydrophobic.[3] |

| logP (Octanol/Water) | Predicted to be in the range of 2.5 - 3.5. | Based on the presence of two alkyl chains and an aromatic ring, increasing lipophilicity compared to simpler benzamides.[4] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (from the C=O oxygen and the amide nitrogen) | Structural Analysis |

Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide

The most reliable and widely adopted method for synthesizing N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with a corresponding amine.[5][6] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.[7]

Synthetic Workflow Diagram

Caption: Proposed synthesis workflow for 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N,N-disubstituted 2-aminobenzamides.[8]

-

Reaction Setup : In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a mixture of methylene chloride and DMF.

-

Amine Addition : To the stirred solution, add N-isopropyl-N-propylamine (1-1.2 equivalents). For less reactive amines or to drive the reaction to completion, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added.[8]

-

Reaction Conditions : Stir the mixture at room temperature for several hours (typically 5-12 hours) or gently heat to 60-70°C for a shorter duration (1-2 hours) to ensure complete reaction.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 10% HCl) to remove any unreacted amine, followed by brine.[8]

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-N-(propan-2-yl)-N-propylbenzamide.[8]

Spectroscopic Characterization

While a published spectrum for this specific molecule is not available, its key spectroscopic features can be accurately predicted based on the analysis of its functional groups and data from analogous compounds.[5][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the hindered rotation around the C(O)-N amide bond, a well-documented phenomenon in N,N-disubstituted amides.[11] This restricted rotation can lead to the magnetic non-equivalence of the propyl and isopropyl groups, resulting in separate signals for chemically similar protons.[12]

-

Aromatic Protons (δ 6.5-7.5 ppm) : Four signals corresponding to the four protons on the disubstituted benzene ring, likely appearing as a series of doublets and triplets.

-

Amine Protons (δ ~5.0-6.5 ppm) : A broad singlet corresponding to the two protons of the 2-amino group. The chemical shift can vary depending on solvent and concentration.[7]

-

Isopropyl Group (δ ~3.5-4.5 ppm and ~1.2 ppm) : A septet for the -CH proton and a doublet for the two -CH₃ groups. Due to hindered rotation, two distinct septets and/or doublets may be observed.

-

Propyl Group (δ ~3.3 ppm, ~1.6 ppm, and ~0.9 ppm) : A triplet for the -NCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons. Again, broadening or splitting of the N-methylene signal is possible.[11]

¹³C NMR Spectroscopy

-

Carbonyl Carbon (δ ~168-172 ppm) : The amide carbonyl carbon will appear as a single peak in this downfield region.[10]

-

Aromatic Carbons (δ ~115-150 ppm) : Six distinct signals are expected for the aromatic carbons.

-

Alkyl Carbons (δ ~10-55 ppm) : Signals corresponding to the carbons of the isopropyl and propyl chains will be observed in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structure through fragmentation patterns.[13]

-

Molecular Ion Peak (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 220.

-

Key Fragmentation Pathways : Benzamides typically fragment via cleavage of the amide bond.[13][14] Expected fragments include:

-

Loss of the N(propyl)(isopropyl) group to form the 2-aminobenzoyl cation at m/z = 120.

-

Cleavage of the propyl or isopropyl group from the nitrogen atom.

-

A base peak corresponding to a stable fragment, potentially the 2-aminobenzoyl cation.[13]

-

Infrared (IR) Spectroscopy

-

N-H Stretching (3300-3500 cm⁻¹) : Two distinct sharp bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[7]

-

C=O Stretching (1630-1660 cm⁻¹) : A strong absorption band corresponding to the amide carbonyl group.[7]

-

C-N Stretching (~1300-1400 cm⁻¹) : Associated with the amide C-N bond.

-

Aromatic C=C Stretching (~1450-1600 cm⁻¹) : Multiple bands characteristic of the benzene ring.

Reactivity and Potential Applications

The chemical behavior of 2-amino-N-(propan-2-yl)-N-propylbenzamide is primarily dictated by the 2-amino group, which acts as a versatile nucleophile.

Intramolecular Hydrogen Bonding

The ortho-amino group and the amide carbonyl oxygen are positioned to form a stable six-membered intramolecular hydrogen bond.[15][16] This interaction can influence the compound's conformation, physical properties, and reactivity.

Caption: Intramolecular hydrogen bonding in 2-aminobenzamides.

Synthesis of Heterocycles

2-aminobenzamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly quinazolinones and benzodiazepines. The 2-amino group can react with various electrophiles, such as aldehydes or ketones, to initiate cyclization reactions.[17][18]

Applications in Medicinal Chemistry

Derivatives of 2-aminobenzamide are known to possess a broad spectrum of biological activities.[6] They have been investigated as:

-

Histone Deacetylase (HDAC) Inhibitors : The 2-aminobenzamide scaffold is a key component of several known HDAC inhibitors used in cancer therapy.[1][5]

-

Antimicrobial Agents : Numerous compounds in this class have demonstrated antibacterial and antifungal properties.[7][19]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Related aminobenzamides are known inhibitors of PARP, an enzyme involved in DNA repair.[20]

Given these precedents, 2-amino-N-(propan-2-yl)-N-propylbenzamide serves as a valuable building block for generating libraries of novel compounds for screening and development in various therapeutic areas.

References

- Filo. (2026, February 3).

- American Society for Mass Spectrometry. (n.d.). Dissociation of proton-bound complexes and proton affinity of benzamides | Journal of the American Society for Mass Spectrometry - ACS Publications.

- BenchChem. (2025). Spectroscopic and Mechanistic Insights into 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide.

- PrepChem.com. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide.

- Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Harbi, M. S., & Mabkhot, Y. N. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. PMC.

- ChemicalBook. (n.d.). 2-AMINO-N-PROPYL-BENZAMIDE synthesis.

- ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b).

- Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7).

- Sigma-Aldrich. (n.d.). 2-Amino-N-propylbenzamide | 56814-10-9.

- ResearchGate. (2025, October 15). (PDF) Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides.

- ResearchGate. (2025, August 10). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines.

- Cheméo. (n.d.). Chemical Properties of Benzamide, N-propyl- (CAS 10546-70-0).

- Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide.

- Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed.

- Parchem. (n.d.). 2-Amino-N-Propylbenzamide (Cas 56814-10-9).

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[13].

- Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC.

- ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- BenchChem. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)

- Fiveable. (2025, August 15). N,N-disubstituted amides Definition - Organic Chemistry Key Term.

- NIH. (n.d.). N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem.

- NIST. (n.d.). Benzamide - the NIST WebBook.

- BLD Pharm. (n.d.). 30391-89-0|2-Amino-N-isopropylbenzamide.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Conformation and stereodynamics of N,N-dialkylbenzamides; a 1H and 13C nuclear magnetic resonance investigation of para-substituted 4-benzoyl-cis-2,6-dimethylmorpholines.

- Reddit. (2023, November 4). NMR spectrum of n,n-diethylbenzamidr : r/chemhelp.

- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).

- NIH. (n.d.). N-Propylbenzamide | C10H13NO | CID 25354 - PubChem.

- Google Patents. (n.d.).

- Gondi, S. R., Shaik, A., & Westover, K. D. (2022).

- ChemicalBook. (2026, January 13). N,N-DIETHYLBENZAMIDE | 1696-17-9.

- Sciencemadness.org. (n.d.). Isatoic anhydrides and their uses in heterocyclic synthesis.

- ResearchGate. (2025, August 5).

- BenchChem. (n.d.). 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.

- Organic Chemistry Portal. (n.d.).

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).

- NIH. (n.d.). 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem.

- NIH. (n.d.). N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem.

- MDPI. (2021, April 19).

- Cheméo. (n.d.). Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1).

- ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-N-methylbenzamide | CAS 4141-08-6 | SCBT.

- PubMed. (n.d.). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide.

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 30391-89-0|2-Amino-N-isopropylbenzamide|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 2-AMINO-N-PROPYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. reddit.com [reddit.com]

- 12. Conformation and stereodynamics of N,N-dialkylbenzamides; a 1H and 13C nuclear magnetic resonance investigation of para-substituted 4-benzoyl-cis-2,6-dimethylmorpholines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide

This guide provides a comprehensive technical overview for the synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document details the primary synthetic pathway, an alternative route, and the necessary experimental protocols, grounded in established chemical principles and supported by scientific literature.

Introduction

2-Aminobenzamides are a significant class of compounds in medicinal chemistry, serving as crucial building blocks for various heterocyclic systems with diverse biological activities. The N-substituted 2-aminobenzamide, 2-amino-N-(propan-2-yl)-N-propylbenzamide, holds potential for further molecular exploration in drug discovery programs. This guide offers a detailed exploration of its synthesis, providing a robust foundation for its laboratory-scale production.

Primary Synthetic Pathway: From Isatoic Anhydride

The most direct and widely adopted method for the synthesis of N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with a corresponding amine.[1][2][3] This pathway is favored for its operational simplicity and generally good yields.[4]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the secondary amine, N-propyl-N-isopropylamine, acts as a nucleophile, attacking one of the carbonyl carbons of isatoic anhydride. This leads to the opening of the anhydride ring, followed by a decarboxylation step, to yield the final 2-aminobenzamide product. The choice of a suitable solvent, such as dimethylformamide (DMF), facilitates the dissolution of isatoic anhydride and provides an appropriate medium for the reaction to proceed efficiently.[1]

Synthesis of the Precursor: N-propyl-N-isopropylamine

A reliable method for the synthesis of the required secondary amine, N-propyl-N-isopropylamine, is the reductive amination of acetone with propylamine. This reaction involves the formation of an imine intermediate from the reaction of acetone and propylamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis of N-propyl-N-isopropylamine

Materials:

-

Propylamine

-

Acetone

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Separatory funnel

Procedure:

-

To a stirred solution of propylamine (1.0 equivalent) in 1,2-dichloroethane (DCE), add acetone (1.1 equivalents) at room temperature.

-

Stir the mixture for 1 hour to allow for the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-propyl-N-isopropylamine.

-

Purify the crude product by distillation to yield the pure secondary amine.

Primary Synthesis Workflow

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to ST316: An Investigational Agent Targeting the WNT/β-Catenin Signaling Pathway

Introduction

This document will synthesize the available information on ST316, focusing on its clinical development, the scientific rationale for its proposed mechanism of action, and the methodologies relevant to its investigation. It is intended to serve as a valuable resource for researchers, clinicians, and drug development professionals engaged in the field of oncology.

The WNT/β-Catenin Signaling Pathway: A Key Oncogenic Driver

The WNT/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a WNT ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon binding of a WNT ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of target genes, many of which are involved in cell proliferation and survival, such as MYC and CCND1 (Cyclin D1).

Mutations in key components of this pathway, particularly in APC or β-catenin itself, can lead to the constitutive activation of downstream signaling, resulting in uncontrolled cell growth and tumorigenesis. This makes the WNT/β-catenin pathway an attractive target for therapeutic intervention in various cancers, including colorectal cancer.

Caption: The WNT/β-catenin signaling pathway in its "OFF" and "ON" states.

ST316: Clinical Investigation

ST316 is currently the subject of an open-label, two-part, phase 1-2 clinical trial designed to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[1][2] The study is enrolling subjects with selected advanced solid tumors that are likely to harbor abnormalities in the WNT/β-catenin signaling pathway.[1][2]

Study Design

The clinical trial consists of two main parts:

-

Phase 1: Dose Escalation/Regimen Exploration: This phase aims to determine the recommended Phase 2 dose (RP2D) and the safety profile of ST316 administered intravenously.

-

Phase 2: Expansion Phase: This phase will further assess the efficacy of ST316 in specific patient cohorts.

Patient Population

The trial is recruiting patients with advanced unresectable and metastatic solid tumors. Notably, specific cohorts are defined for colorectal cancer (CRC) in combination with other standard-of-care agents, highlighting a focus on this indication where WNT/β-catenin pathway mutations are prevalent.[1]

| Parameter | Description | Source |

| Drug Name | ST316 | [1][2] |

| Mechanism of Action | Investigational agent targeting the WNT/β-catenin signaling pathway | [1][2] |

| Route of Administration | Intravenous (IV) | [1] |

| Phase of Development | Phase 1-2 | [1][2] |

| Target Population | Patients with selected advanced unresectable and metastatic solid tumors | [1][2] |

| Primary Objectives | To determine safety, tolerability, pharmacokinetics, and pharmacodynamics | [1] |

| Secondary Objectives | To assess proof-of-concept efficacy | [1] |

Hypothetical Experimental Workflow for Preclinical Evaluation of a WNT/β-Catenin Pathway Inhibitor

While specific preclinical data for ST316 is not publicly available, a standard workflow for evaluating a novel WNT/β-catenin pathway inhibitor would involve a series of in vitro and in vivo studies.

Caption: A representative preclinical workflow for the development of a WNT/β-catenin inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the preclinical evaluation of a WNT/β-catenin pathway inhibitor.

TCF/LEF Reporter Assay

Objective: To quantify the activity of the WNT/β-catenin signaling pathway in response to treatment with an investigational compound.

Methodology:

-

Cell Culture: Seed cancer cells with a known WNT pathway aberration (e.g., APC-mutant colorectal cancer cell line) in a 96-well plate.

-

Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., ST316) or a vehicle control.

-

Lysis and Luminescence Reading: After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the dose-response curve and the IC50 value.

Western Blot Analysis

Objective: To assess the effect of the investigational compound on the protein levels of β-catenin and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Culture relevant cancer cell lines and treat with the test compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the investigational compound in a preclinical animal model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells with a known WNT pathway mutation or patient-derived tumor fragments.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound (formulated for the appropriate route, e.g., intravenous for ST316) and vehicle control according to the determined dosing schedule.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamic marker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

Conclusion and Future Directions

The investigational agent ST316 represents a targeted approach to cancer therapy by aiming to inhibit the well-established oncogenic WNT/β-catenin signaling pathway. The ongoing Phase 1-2 clinical trial will provide crucial data on its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[1][2] The insights gained from this study will be instrumental in guiding the future development of ST316 and in further validating the WNT/β-catenin pathway as a druggable target in oncology. As more data becomes available, a clearer picture of the therapeutic potential of this novel agent will emerge, hopefully offering a new treatment paradigm for patients with cancers driven by aberrant WNT signaling.

References

- A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors. CenterWatch.

- A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors. Fred Hutch.

Sources

Structure Elucidation of 2-amino-N-isopropyl-N-propylbenzamide: A Definitive Guide

The following technical guide details the structural elucidation of 2-amino-N-isopropyl-N-propylbenzamide , a tertiary amide derivative of anthranilic acid. This guide is designed for analytical chemists and medicinal chemistry researchers, focusing on the specific spectroscopic challenges posed by the ortho-amino group and the asymmetric N-dialkyl substitution.

Executive Summary & Structural Context

The molecule 2-amino-N-isopropyl-N-propylbenzamide presents a classic yet deceptive challenge in small molecule characterization. While the connectivity is straightforward, the combination of an ortho-amino substituent and a sterically hindered, asymmetric tertiary amide nitrogen introduces two critical phenomena that often confuse automated assignment algorithms:

-

Restricted Rotation (Rotamerism): The partial double-bond character of the C(O)–N bond creates distinct E and Z conformers (rotamers) observable on the NMR timescale.

-

Intramolecular Hydrogen Bonding: The ortho-amino group acts as a hydrogen bond donor to the amide carbonyl oxygen, locking the conformation of the benzoyl moiety.

This guide provides a self-validating workflow to unambiguously confirm this structure, distinguishing it from regioisomers (e.g., 3-amino or 4-amino analogs) and verifying the integrity of the alkyl chains.

Analytical Workflow Visualization

The following flowchart outlines the logical progression of experiments required to validate the structure, moving from elemental composition to stereochemical analysis.

Caption: Step-by-step structural elucidation workflow prioritizing the identification of rotamers and connectivity.

Mass Spectrometry (HRMS)

Objective: Establish the molecular formula and degree of unsaturation.

-

Method: ESI-QTOF or Orbitrap in Positive Mode.

-

Target Ion:

-

Calculated Mass (C₁₃H₂₀N₂O): 220.1576 Da (Neutral) → 221.1654 Da (Protonated).

-

Key Fragmentation Pattern (MS/MS):

-

m/z ~120: Loss of the amine chain (

-isopropyl-N-propylamine). This corresponds to the 2-aminobenzoyl cation (anthraniloyl ion), a diagnostic fragment for this core. -

m/z ~162: Loss of the propyl or isopropyl group via McLafferty-type rearrangement or simple cleavage.

-

Expert Insight: If you observe a strong peak at m/z 221.1654 but the fragmentation yields m/z 105 (benzoyl cation without the amino group), suspect the 3-amino or 4-amino isomer, or deamination. The ortho-amino group stabilizes the acylium ion distinctively.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of the carbon and the nature of the nitrogen substituents.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| Primary Amine (NH₂) | 3300–3500 | Doublet (Asymmetric & Symmetric stretch). Confirms the amine is primary (–NH₂), not secondary. |

| Amide Carbonyl (C=O) | 1630–1650 | Lower frequency than typical tertiary amides (usually ~1650–1670) due to conjugation with the phenyl ring and intramolecular H-bonding. |

| Aromatic C=C | 1580–1600 | Characteristic "breathing" modes of the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the decisive step. The asymmetry of the nitrogen substituents (

1H NMR Analysis (Protocol)

-

Solvent: DMSO-d₆ is recommended for initial screening to sharpen exchangeable protons (NH₂). CDCl₃ is preferred to observe intramolecular hydrogen bonding effects.

-

Frequency: 400 MHz minimum; 600 MHz recommended for resolving rotamers.

Predicted Chemical Shifts & Multiplicities (CDCl₃)

| Proton Environment | δ (ppm) | Multiplicity | Integral | Notes |

| Aromatic (H-3, H-4, H-5, H-6) | 6.6 – 7.2 | Multiplets | 4H | H-3 (ortho to NH₂) is typically most upfield (~6.6 ppm). H-6 (ortho to C=O) is most downfield. |

| Amine (–NH₂) | 4.0 – 5.5 | Broad Singlet | 2H | Exchangeable with D₂O. |

| N–CH (Isopropyl) | 3.6 – 4.5 | Septet (broad) | 1H | May appear as two broad humps due to rotamers. |

| N–CH₂ (Propyl) | 3.1 – 3.5 | Triplet/Multiplet | 2H | Often broadened. |

| Propyl –CH₂– | 1.5 – 1.7 | Multiplet | 2H | |

| Isopropyl –(CH₃)₂ | 1.1 – 1.3 | Doublet(s) | 6H | Critical: Often appears as two sets of doublets if rotation is slow. |

| Propyl –CH₃ | 0.8 – 1.0 | Triplet | 3H |

Critical Mechanism - Rotamerism: Because the amide bond has partial double-bond character (

resonance form), rotation is restricted. The Isopropyl group and Propyl group experience different magnetic environments depending on whether they are syn or anti to the carbonyl oxygen.

Scenario A (Fast Exchange): If the sample is heated (e.g., to 350 K), the N-alkyl signals will coalesce into sharp, averaged peaks.

Scenario B (Slow Exchange): At room temperature, you may see two sets of signals for the alkyl groups (e.g., two pairs of isopropyl methyl doublets) with unequal intensity (e.g., 60:40 ratio). Do not mistake this for an impurity.

13C NMR Analysis

Expect 13 distinct carbon signals if rotation is fast, or paired signals for the alkyl carbons if rotation is slow.

-

Carbonyl (C=O): ~169–171 ppm.

-

Aromatic Quaternary (C-NH₂): ~145–148 ppm (Deshielded by N).

-

Aromatic Quaternary (C-CO): ~120–125 ppm.

-

Aliphatic: Distinct signals for Isopropyl methine, Isopropyl methyls, Propyl methylene (α, β), and Propyl methyl.

Advanced Verification: 2D NMR Strategy

To definitively assign the structure and rule out isomers (e.g.,

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Matches the proton septet to the isopropyl methine carbon.

-

Matches the proton triplet (N-CH2) to the propyl alpha-carbon.

-

Validation: Confirms the presence of two different alkyl chains attached to nitrogen.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Key Correlation 1: The Carbonyl Carbon (~170 ppm) should show cross-peaks to both the Isopropyl methine proton and the Propyl

-methylene protons. This proves both groups are on the same amide nitrogen. -

Key Correlation 2: The Carbonyl Carbon should correlate to the aromatic H-6 proton.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Used to determine the major rotamer.

-

If the Isopropyl group is syn to the phenyl ring (Z-rotamer), NOE cross-peaks will be observed between the Isopropyl protons and the aromatic H-6 proton.

-

Rotameric Equilibrium Diagram

The following diagram illustrates the stereochemical equilibrium responsible for the complex NMR spectra often observed with this compound.

Caption: Equilibrium between E and Z rotamers. The bulky isopropyl group typically prefers the position anti to the phenyl ring to minimize steric strain, affecting population ratios.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR interpretation of amides).

-

Sigma-Aldrich. (n.d.). 2-Amino-N-isopropyl-N-propylbenzamide Product Page. Retrieved from (Search Term: 2-amino-N-isopropyl-N-propylbenzamide).

- Suezawa, H., et al. (2003). "NMR Study of the Conformation of N,N-Dialkylbenzamides." Bulletin of the Chemical Society of Japan.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Disclaimer: This guide is intended for research purposes. All chemical handling must comply with local safety regulations (EHS) regarding benzamide derivatives.

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 2-amino-N-(propan-2-yl)-N-propylbenzamide

Abstract

The benzamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics with diverse pharmacological activities.[1] The specific derivative, 2-amino-N-(propan-2-yl)-N-propylbenzamide, remains an uncharacterized entity within this vast chemical space. No public data exists detailing its biological activity, mechanism of action, or potential therapeutic targets. This technical guide, therefore, serves not as a review of existing knowledge, but as a strategic whitepaper outlining a comprehensive, multi-phased research program designed to systematically elucidate the therapeutic potential and molecular targets of this novel compound. We present a rationale-driven framework for researchers and drug development professionals, beginning with broad phenotypic screening to identify promising therapeutic areas and culminating in state-of-the-art proteomics and biochemical methodologies for precise target identification and validation. This document provides the scientific rationale, detailed experimental protocols, and logical workflows necessary to take 2-amino-N-(propan-2-yl)-N-propylbenzamide from an unknown molecule to a validated lead compound with a well-defined mechanism of action.

Introduction: The Benzamide Scaffold and the Opportunity of an Uncharacterized Molecule

Benzamide and its derivatives are privileged structures in drug discovery, exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antithrombotic activities.[1][2][3] This success is largely due to the scaffold's ability to engage with a variety of biological targets through specific, high-affinity interactions. Notable examples of benzamide-containing drugs have been developed as inhibitors of key enzyme families, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are critical targets in oncology.[4][5][6][7]

Despite the extensive exploration of the benzamide chemical space, 2-amino-N-(propan-2-yl)-N-propylbenzamide remains a molecule without a biological profile. Its structure, featuring a 2-aminobenzamide core—a known zinc-binding motif in some HDAC inhibitors—suggests the potential for therapeutic relevance.[8] The N-isopropyl and N-propyl substitutions introduce lipophilicity and steric bulk that will uniquely influence its interaction with potential protein targets.

The absence of data presents a unique opportunity: to apply a systematic, unbiased approach to drug discovery. This guide details a "phenotype-first" research program, a strategy that has re-emerged as a powerful tool for identifying compounds with novel mechanisms of action.[9][10] We will proceed from the observable effects of the compound on whole cells to the identification of its specific molecular target(s), thereby building a robust, evidence-based case for its potential therapeutic application.

Hypothesized Therapeutic Areas and Potential Target Classes

Based on extensive literature on structurally related 2-aminobenzamide derivatives, we can formulate initial hypotheses to guide our investigation.

Oncology

The most promising area for investigation is oncology. The 2-aminobenzamide moiety is a well-established pharmacophore in two critical classes of cancer therapeutics.

-

Histone Deacetylase (HDAC) Inhibition: Class I HDACs are validated cancer targets, and their inhibition can lead to cell cycle arrest and apoptosis in tumor cells.[5][11] Several 2-aminobenzamide derivatives are known to act as potent HDAC inhibitors.[6][12][13] The amino group of the 2-aminobenzamide scaffold can coordinate with the zinc ion in the active site of HDAC enzymes, making this a primary hypothesis for the mechanism of action.[8]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The core benzamide structure is a known and potent inhibitor of PARP enzymes.[4][14] Therefore, PARP inhibition represents another high-priority avenue of investigation.

Infectious Diseases

Numerous N-substituted benzamides have demonstrated significant antibacterial and antifungal properties.[1][15][16] The mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[17] A broad screening campaign against a panel of clinically relevant bacterial and fungal pathogens is therefore warranted.

A Phased Experimental Framework for Target Elucidation

We propose a three-phase workflow designed to systematically discover, identify, and validate the therapeutic target(s) of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. Phenotypic screening – REVIVE [revive.gardp.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

- 15. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-(propan-2-yl)-N-propylbenzamide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides represent a versatile class of compounds with a wide spectrum of pharmacological activities. This guide focuses on 2-amino-N-(propan-2-yl)-N-propylbenzamide, a novel benzamide derivative with potential therapeutic applications. In the absence of direct experimental data, this document presents a scientifically-grounded hypothesis on its mechanism of action, primarily focusing on its potential as a dopamine D2 receptor antagonist. We will delve into the rationale behind this hypothesis, drawing from the extensive structure-activity relationship (SAR) data of related benzamide compounds. Furthermore, this guide provides a comprehensive framework of experimental protocols to systematically investigate and validate this proposed mechanism.

Introduction to 2-amino-N-(propan-2-yl)-N-propylbenzamide

2-amino-N-(propan-2-yl)-N-propylbenzamide belongs to the broad family of benzamide derivatives, which have been a subject of intense research in medicinal chemistry due to their diverse biological activities.[1][2][3] The core structure, a benzamide moiety, can be variously substituted to modulate its pharmacological properties, leading to compounds with applications as antiemetics, antipsychotics, gastrointestinal stimulants, and antimicrobial agents.[1][4][5][6] The specific substitutions on the amide nitrogen of 2-amino-N-(propan-2-yl)-N-propylbenzamide, namely an isopropyl and a propyl group, are anticipated to play a crucial role in its receptor binding affinity and selectivity.

Hypothesized Mechanism of Action: Dopamine D2 Receptor Antagonism

A significant number of substituted benzamides are known to act as antagonists of the dopamine D2 receptor.[4][7][8] This antagonism is the basis for the therapeutic efficacy of several clinically used drugs for treating psychosis and nausea. The structural features of 2-amino-N-(propan-2-yl)-N-propylbenzamide, particularly the N-alkyl substituents, align with the pharmacophoric requirements for D2 receptor binding observed in other benzamide antagonists.

Rationale Based on Structure-Activity Relationships (SAR)

The SAR of benzamide derivatives as dopamine D2 antagonists has been extensively studied.[4][7] Key structural features that contribute to D2 receptor affinity include:

-

The Benzamide Moiety: The aromatic ring and the amide group are essential for interaction with the receptor.

-

Substituents on the Aromatic Ring: An amino group at the 2-position can influence the electronic properties and binding orientation.

-

N-alkoxy or N-alkyl Substituents: The nature and conformation of the substituents on the amide nitrogen are critical for potency and selectivity. The presence of alkyl groups, such as the isopropyl and propyl groups in the target compound, is a common feature in many D2 antagonists.

The combination of these features in 2-amino-N-(propan-2-yl)-N-propylbenzamide suggests a high probability of interaction with the dopamine D2 receptor.

Proposed Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a hypothesized antagonist, 2-amino-N-(propan-2-yl)-N-propylbenzamide would bind to the D2 receptor without activating it, thereby blocking the inhibitory effect of dopamine on adenylyl cyclase. This would result in a relative increase in cAMP levels in the presence of dopamine.

Diagram of the Hypothesized Signaling Pathway

Caption: Hypothesized antagonistic action on the D2 receptor signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesis of dopamine D2 receptor antagonism, a series of in vitro and cellular assays should be performed.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of 2-amino-N-(propan-2-yl)-N-propylbenzamide to the human dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Use a high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Data Presentation:

| Compound | Ki (nM) for D2 Receptor |

| 2-amino-N-(propan-2-yl)-N-propylbenzamide | Experimental Value |

| Haloperidol (Control) | Known Value |

Cellular Functional Assay: cAMP Measurement

Objective: To assess the functional activity of 2-amino-N-(propan-2-yl)-N-propylbenzamide as an antagonist at the D2 receptor.

Methodology:

-

Cell Culture: Use a cell line expressing the human D2 receptor (e.g., CHO-K1/D2L).

-

Treatment: Pre-incubate the cells with varying concentrations of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

-

Agonist Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of the test compound. Determine the IC₅₀ value of the antagonist.

Experimental Workflow for Functional Assay

Caption: Workflow for determining the functional antagonism at the D2 receptor.

Alternative Hypothesized Mechanisms of Action

While dopamine D2 receptor antagonism is a primary hypothesis, the broad activity of benzamide derivatives suggests other potential mechanisms that should be considered.

Histone Deacetylase (HDAC) Inhibition

Several benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC1.[9] These compounds typically feature a zinc-binding group, a linker, and a surface recognition cap. The structure of 2-amino-N-(propan-2-yl)-N-propylbenzamide could potentially fit this pharmacophore model.

Experimental Validation:

-

HDAC Inhibition Assay: A fluorescent-based assay using a fluorogenic HDAC substrate can be used to determine the IC₅₀ value of the compound against a panel of HDAC isoforms.

Acetylcholinesterase (AChE) Inhibition

Some benzamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[10]

Experimental Validation:

-

Ellman's Assay: A colorimetric assay to measure AChE activity can be employed to assess the inhibitory potential of the compound.

Conclusion

This technical guide proposes a primary mechanism of action for 2-amino-N-(propan-2-yl)-N-propylbenzamide as a dopamine D2 receptor antagonist, based on the well-established structure-activity relationships of related benzamide compounds. The provided experimental protocols offer a clear and robust framework for validating this hypothesis. Furthermore, alternative mechanisms, such as HDAC and AChE inhibition, are also presented as plausible avenues for investigation. A thorough in vitro and cellular characterization of this compound is essential to elucidate its precise pharmacological profile and to guide its future development as a potential therapeutic agent.

References

- MDPI. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- ResearchGate. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II.

- PubMed. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists.

- BenchChem. structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.

- ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.

- MedchemExpress.com. Benzamide Derivative 1 | Dopamine Receptor Antagonist.

- Taylor & Francis. (2017, November 22). Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.

- R Discovery. (1988, September 1). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists.

- ACS Publications. Cyclic Benzamides as Mixed Dopamine D2/Serotonin 5-HT2 Receptor Antagonists: Potential Atypical Antipsychotic Agents.

- PubMed. (1979, August 6). The substituted benzamides--a novel class of dopamine antagonists.

- ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 2-amino-N-(propan-2-yl)-N-propylbenzamide: A Predictive and Methodological Guide

Introduction

2-amino-N-(propan-2-yl)-N-propylbenzamide is a tertiary amide derivative of anthranilamide. The structural complexity arising from the N,N-disubstitution at the amide nitrogen and the presence of an amino group on the aromatic ring presents a unique spectroscopic profile. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development. In the absence of direct experimental data in the public domain, this document leverages established spectroscopic principles and data from analogous compounds to construct a reliable predictive model of its spectral characteristics.

The accurate elucidation of a molecule's structure is paramount in chemical and pharmaceutical sciences. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide not only predicts the spectral data but also explains the underlying chemical principles and provides standardized protocols for data acquisition, ensuring a self-validating framework for future experimental work.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Figure 1: Molecular Structure of 2-amino-N-(propan-2-yl)-N-propylbenzamide.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is characteristic of the bond type and its environment, providing a "fingerprint" of the functional groups present.

Predicted IR Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| N-H Stretching (Amine) | 3450 - 3300 | Medium-Strong | The primary amine (-NH₂) group will exhibit two distinct stretching bands, corresponding to symmetric and asymmetric vibrations. This is a characteristic feature of primary amines on an aromatic ring. |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium | These absorptions are typical for C-H bonds on a benzene ring. |

| C-H Stretching (Aliphatic) | 2970 - 2850 | Strong | The propyl and isopropyl groups will show strong C-H stretching vibrations. |

| C=O Stretching (Amide) | 1650 - 1630 | Strong | The carbonyl group of the tertiary amide is expected to absorb in this region. The electron-donating effect of the ortho-amino group may slightly lower the frequency compared to a simple N,N-dialkylbenzamide. |

| N-H Bending (Amine) | 1640 - 1560 | Medium | The scissoring vibration of the primary amine group often appears in this region, potentially overlapping with the C=C aromatic stretching bands. |

| C=C Stretching (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| C-N Stretching (Amide) | 1300 - 1200 | Medium | This band corresponds to the stretching of the C-N bond of the tertiary amide. |

| C-N Stretching (Aromatic Amine) | 1340 - 1250 | Medium | The stretching vibration of the C-N bond between the aromatic ring and the amino group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Analysis: The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information about connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.3-7.5 | d | 1H | Ar-H | The aromatic proton ortho to the carbonyl group is expected to be deshielded. |

| ~7.1-7.3 | t | 1H | Ar-H | The aromatic proton meta to the carbonyl group. |

| ~6.6-6.8 | m | 2H | Ar-H | The aromatic protons ortho and para to the electron-donating amino group will be shielded and shifted upfield. |

| ~4.0-5.0 | br s | 2H | -NH₂ | The chemical shift of the primary amine protons is variable and depends on concentration and solvent. The peak is often broad. |

| ~4.0-4.5 | septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons. |

| ~3.2-3.5 | t | 2H | -N-CH₂-CH₂-CH₃ | The methylene group attached to the amide nitrogen in the propyl chain. |

| ~1.5-1.8 | sextet | 2H | -N-CH₂-CH₂-CH₃ | The middle methylene group of the propyl chain. |

| ~1.1-1.3 | d | 6H | -CH(CH₃)₂ | The six equivalent methyl protons of the isopropyl group will appear as a doublet. |

| ~0.8-1.0 | t | 3H | -N-CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain. |

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is characteristic of its hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168-172 | C=O | The amide carbonyl carbon is expected in this region. |

| ~148-152 | Ar-C-NH₂ | The aromatic carbon directly attached to the amino group will be significantly shielded. |

| ~130-135 | Ar-C | Aromatic carbons. |

| ~125-130 | Ar-C | Aromatic carbons. |

| ~115-120 | Ar-C | The aromatic carbons ortho and para to the amino group will be shielded. |

| ~110-115 | Ar-C-C=O | The aromatic carbon attached to the carbonyl group. |

| ~48-52 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~45-50 | -N-CH₂-CH₂-CH₃ | The methylene carbon of the propyl group attached to the nitrogen. |

| ~20-25 | -N-CH₂-CH₂-CH₃ | The middle methylene carbon of the propyl group. |

| ~20-22 | -CH(CH₃)₂ | The methyl carbons of the isopropyl group. |

| ~10-13 | -N-CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern provides valuable information about the molecular structure.

Predicted Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): m/z = 220. The molecular ion peak should be observable.

-

Key Fragmentation Pathways:

Physicochemical Profiling of 2-Amino-N-(propan-2-yl)-N-propylbenzamide: A Technical Guide to Solubility and Stability

Executive Summary

2-amino-N-(propan-2-yl)-N-propylbenzamide (CAS 1094866-20-2) is an anthranilamide derivative characterized by its highly lipophilic tertiary amide and weakly basic primary aromatic amine. In drug development, compounds with this structural motif frequently fall into the Biopharmaceutics Classification System (BCS) Class II or IV, presenting significant challenges in oral bioavailability. This whitepaper provides a comprehensive, causality-driven framework for evaluating the thermodynamic solubility, kinetic solubility, and chemical stability of this model lipophilic amide.

Molecular Causality: The "Why" Behind the Physicochemical Profile

The physicochemical behavior of 2-amino-N-(propan-2-yl)-N-propylbenzamide is dictated by two competing functional groups:

-

The Aniline Core (Weak Base): The ortho-amino group has a predicted pKa of approximately 2.0–2.5. In the highly acidic environment of the stomach (pH 1.2), this nitrogen protonates, transiently increasing aqueous solubility through ion-dipole interactions[1].

-

The Sterically Hindered Tertiary Amide: The N-isopropyl and N-propyl substituents create a massive hydrophobic shield. This steric bulk has a dual effect: it drastically increases the LogP (driving down intrinsic aqueous solubility) and physically blocks nucleophilic attack at the carbonyl carbon, rendering the amide highly resistant to enzymatic and chemical hydrolysis.

Because weakly basic drugs are more soluble in acidic media and less soluble in the neutral pH of the small intestine, they are prone to severe precipitation upon gastric emptying[2].

Solubility Dynamics and Evaluation Protocols

Understanding the precipitation risk requires measuring both thermodynamic (equilibrium) and kinetic (transient supersaturation) solubility.

Caption: Parallel workflows for determining kinetic vs. thermodynamic solubility of lipophilic APIs.

Protocol 1: Thermodynamic Solubility (Modified Shake-Flask Method)

This self-validating protocol ensures that equilibrium is reached without supersaturation artifacts.

-

Preparation: Weigh 10 mg of 2-amino-N-(propan-2-yl)-N-propylbenzamide into three separate glass vials.

-

Media Addition: Add 1 mL of dissolution media to each vial: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8).

-

Equilibration: Incubate vials in a thermoshaker at 37°C ± 0.5°C at 300 rpm for 48 hours. Causality note: Weak bases can take up to 24-48 hours to reach true saturation in basic media due to the slow dissolution kinetics of the unionized free base[1].

-

Phase Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 200 µL to saturate filter binding sites.

-

Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in methanol.

Protocol 2: Kinetic Solubility (Solvent Shift Method)

-

Stock Preparation: Prepare a 10 mM stock solution of the API in 100% DMSO.

-

Solvent Shift: Aliquot 10 µL of the stock into 990 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration 1%).

-

Incubation: Incubate at room temperature for 2 hours.

-

Detection: Measure absorbance at 620 nm (nephelometry) to detect light scattering caused by precipitated API nanoparticles.

Table 1: Expected Solubility Profile for 2-Amino-N-(propan-2-yl)-N-propylbenzamide

| Medium | pH | Ionization State | Expected Solubility (µg/mL) | Limiting Factor |

| 0.1 N HCl | 1.2 | Protonated (Cation) | > 500 | Salt solubility limit |

| Acetate Buffer | 4.5 | Partially Unionized | 50 - 100 | Buffer ionic strength |

| Phosphate Buffer | 6.8 | Unionized (Free Base) | < 10 | Intrinsic lipophilicity |

| FeSSIF | 5.0 | Unionized (Micellar) | 100 - 200 | Surfactant solubilization |

Chemical and Solid-State Stability

While the anthranilamide core is generally stable[3], the primary aromatic amine is a known liability for oxidation, particularly in the presence of transition metal impurities or reactive oxygen species (ROS) generated by excipients. Conversely, the tertiary amide is highly resistant to hydrolysis due to the steric shielding of the isopropyl and propyl groups.

Caption: Primary chemical degradation pathways. Oxidation dominates over sterically hindered hydrolysis.

Protocol 3: Forced Degradation and Stability Testing (ICH Q1A/Q1B)

-

Thermal/Humidity (Solid State): Expose 50 mg of API powder to 40°C/75% RH for 6 months. Monitor for polymorphic shifts via PXRD and chemical degradation via LC-MS.

-

Oxidative Stress (Solution): Dissolve API in 50% Methanol/Water. Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours. Causality note: This specifically probes the vulnerability of the aniline nitrogen to form N-oxides.

-

Photostability: Expose solid API to 1.2 million lux hours and 200 watt hours/square meter of near UV energy.

Table 2: Forced Degradation Matrix

| Stress Condition | Reagent/Environment | Time/Temp | Primary Degradant Expected |

| Acidic Hydrolysis | 1.0 N HCl | 24h / 60°C | Negligible (Steric hindrance) |

| Basic Hydrolysis | 1.0 N NaOH | 24h / 60°C | Negligible (Steric hindrance) |

| Oxidation | 3% H₂O₂ | 24h / 25°C | Aniline N-oxide / Azo dimers |

| Photolysis | UV/Vis Light (ICH Q1B) | 7 days / RT | Photo-oxidation products |

Formulation Implications for Lipophilic Amides

Because 2-amino-N-(propan-2-yl)-N-propylbenzamide exhibits poor aqueous solubility at intestinal pH, conventional immediate-release formulations will likely fail due to in vivo precipitation[2]. To overcome this, two primary formulation strategies are recommended:

-

Amorphous Solid Dispersions (ASDs): By co-extruding the API with a hydrophilic polymer (e.g., HPMCAS), the drug is locked into a high-energy amorphous state, preventing crystallization and enhancing apparent solubility in the GI tract[4].

-

Solid Lipid Nanoparticles (SLNs): Formulating lipophilic amides into SLNs utilizes lipids that are solid at room temperature, stabilized by surfactants. This approach leverages the high LogP of the compound, encapsulating it within the lipid matrix to bypass dissolution rate limitations and enhance lymphatic absorption[5].

References

1.[5] BenchChem Technical Support Team. "Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles." Benchchem. 5 2.[1] PMC - NIH. "pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug." National Institutes of Health.1 3.[3] LookChem. "Cas 88-68-6, Anthranilamide." LookChem Database. 3 4.[2] Google Patents. "US20210128536A1 - Weakly basic drug and ionic polymer pharmaceutical formulations and methods of formation and administration thereof." USPTO. 2 5.[4] Brieflands. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Brieflands. 4

Sources

- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20210128536A1 - Weakly basic drug and ionic polymer pharmaceutical formulations and methods of formation and administration thereof - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Screening of Novel 2-Aminobenzamide Compounds

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the effective screening of novel 2-aminobenzamide compounds. The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of biological activities, making it a focal point in the quest for new drugs. This document outlines the critical steps and considerations for identifying and characterizing promising 2-aminobenzamide-based drug candidates, from initial high-throughput screening to detailed mechanistic studies.

The Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a key pharmacophore found in a variety of biologically active molecules. Notably, it serves as a zinc-binding group in several histone deacetylase (HDAC) inhibitors, such as Entinostat and Mocetinostat.[1][2] HDACs are crucial enzymes in the epigenetic regulation of gene expression and are validated targets in oncology.[3][4] Beyond HDAC inhibition, 2-aminobenzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antithrombotic effects.[5][6][7] Furthermore, this scaffold has been instrumental in the development of inhibitors for other important enzyme families like poly(ADP-ribose) polymerase (PARP) and heat shock protein 90 (Hsp90).[8][9] The diverse biological landscape of 2-aminobenzamide derivatives underscores the importance of robust and well-designed screening funnels to uncover their full therapeutic potential.

Designing a Comprehensive Screening Strategy

A successful screening campaign for novel 2-aminobenzamide compounds requires a multi-tiered approach, beginning with broad, high-throughput methods and progressing to more focused, mechanism-of-action studies. This funneling strategy is essential for efficiently identifying true "hits" and minimizing false positives.

Diagram: High-Throughput Screening (HTS) Funnel

Caption: A typical high-throughput screening funnel for drug discovery.

Part 1: Primary Screening - Casting a Wide Net

The initial step in the screening process is a primary high-throughput screen (HTS), designed to rapidly assess a large and diverse library of 2-aminobenzamide derivatives.[10][11] The choice between a biochemical (target-based) or a cell-based (phenotypic) assay depends on the specific research question and available knowledge about the target.

Biochemical Assays: Targeting Specific Enzymes

Biochemical assays are ideal when a specific molecular target is known.[12][13] For 2-aminobenzamide compounds, common targets include HDACs and PARPs.

Experimental Protocol: HDAC Inhibition Assay (Fluorogenic)

This protocol outlines a typical fluorometric assay to screen for HDAC inhibitors.

-

Reagent Preparation:

-

Prepare a stock solution of the 2-aminobenzamide compounds in 100% DMSO.

-

Dilute the HDAC enzyme and the fluorogenic substrate (e.g., a Boc-Lys(Ac)-AMC-based substrate) in the assay buffer.

-

Prepare a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

-

Assay Procedure (384-well format):

-

Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a microplate.

-

Add the diluted HDAC enzyme solution to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.[4]

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative (DMSO) controls.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Table 1: Representative Data from a Primary HDAC Inhibition Screen

| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |

| Cmpd-001 | 10 | 85.2 | Yes |

| Cmpd-002 | 10 | 12.5 | No |

| Cmpd-003 | 10 | 92.1 | Yes |

| Cmpd-004 | 10 | 5.8 | No |

| Control (TSA) | 1 | 98.7 | Yes |

Cell-Based Assays: Assessing Phenotypic Changes

Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on living cells.[14][15] These assays can identify compounds that modulate a specific pathway or induce a desired phenotype, such as cancer cell death.

Experimental Protocol: Cancer Cell Viability Assay (Luminescent)

This protocol describes a common method for assessing the cytotoxic effects of 2-aminobenzamide compounds on cancer cell lines.

-

Cell Culture and Plating:

-

Culture a relevant cancer cell line (e.g., A549 lung cancer or SW480 colon cancer cells) under standard conditions.[1]

-

Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-aminobenzamide compounds.

-

Add the compounds to the cell plates and incubate for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Use a commercially available luminescent cell viability assay kit that measures ATP levels, an indicator of metabolically active cells.

-

Add the assay reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Identify compounds that significantly reduce cell viability.

-

Part 2: Hit Confirmation and Secondary Assays

Once primary hits are identified, the next crucial step is to confirm their activity and rule out false positives. This involves re-testing the compounds, often from a freshly prepared stock, and performing dose-response experiments to determine their potency (e.g., IC50 or EC50 values).

Dose-Response and Potency Determination

By testing active compounds across a range of concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative measure is essential for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.

Orthogonal and Secondary Assays

To further validate the hits, it is critical to employ orthogonal assays that use a different detection technology or a distinct biological system.[16] For example, if the primary screen was a biochemical HDAC assay, a secondary assay could be a Western blot to measure changes in histone acetylation levels in cells treated with the compound. This provides evidence that the compound is active in a cellular context and engages its intended target.

Diagram: Target Engagement and Downstream Effects

Caption: Mechanism of action for a 2-aminobenzamide HDAC inhibitor.

Part 3: Selectivity and Mechanism of Action Studies

Promising hits should be profiled for their selectivity. For enzyme inhibitors, this involves testing against a panel of related enzymes to determine if the compound is specific for the intended target.[17] For example, an HDAC inhibitor should be tested against different HDAC isoforms to identify its selectivity profile.[2][18] High selectivity is often desirable to minimize off-target effects and potential toxicity.

Counter-screens are also important to identify compounds that interfere with the assay technology itself, such as autofluorescent compounds or aggregators.

Synthesis of 2-Aminobenzamide Derivatives

The generation of a diverse library of 2-aminobenzamide compounds is a prerequisite for a successful screening campaign. A common and efficient method for their synthesis is the reaction of isatoic anhydride with a primary or secondary amine.[5][19] This reaction can be performed using conventional heating or, more rapidly, through microwave-assisted organic synthesis (MAOS).[20]